molecular formula C29H20Cl2O4 B11012809 5,7-bis[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

5,7-bis[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11012809
M. Wt: 503.4 g/mol
InChI Key: MLVDHBCUFJVYHH-UHFFFAOYSA-N
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Description

coumarins . These compounds feature a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) . Its chemical formula is C29H20Cl2O4 , and its molecular weight is approximately 503.4 g/mol .

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the coupling reaction between a phenolic precursor and a chlorobenzyl bromide derivative. The reaction typically proceeds under basic conditions, resulting in the formation of the desired compound.

Reaction Conditions::

    Phenolic Precursor: The phenolic starting material can be synthesized or obtained commercially.

    Chlorobenzyl Bromide Derivative: The chlorobenzyl bromide serves as the electrophilic component in the coupling reaction.

    Base: A strong base, such as potassium carbonate (K2CO3), facilitates the reaction.

    Solvent: Common solvents include dimethyl sulfoxide (DMSO) or acetonitrile (MeCN).

Industrial Production:: While industrial-scale production methods are proprietary, the compound may be synthesized using similar principles on a larger scale.

Chemical Reactions Analysis

Reactions::

    Substitution Reactions: The chlorobenzyl groups can undergo nucleophilic substitution reactions.

    Oxidation/Reduction: Depending on reaction conditions, the compound may undergo oxidation or reduction processes.

Common Reagents and Conditions::

    Nucleophiles: Alkoxides, amines, or thiols.

    Oxidizing Agents: Common oxidants like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:: The major products depend on the specific reaction conditions. For example, nucleophilic substitution can lead to the formation of mono- or bis-substituted derivatives.

Scientific Research Applications

This compound finds applications across various scientific fields:

    Chemistry: As a synthetic intermediate or building block.

    Biology: Investigated for potential biological activities.

    Medicine: Studied for pharmacological effects.

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism by which 5,7-bis[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While no direct analogs are mentioned, it’s essential to explore related coumarin derivatives to highlight its uniqueness.

Remember that this compound is part of a collection of rare and unique chemicals, and further research is needed to fully understand its properties and applications

Properties

Molecular Formula

C29H20Cl2O4

Molecular Weight

503.4 g/mol

IUPAC Name

5,7-bis[(4-chlorophenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C29H20Cl2O4/c30-22-10-6-19(7-11-22)17-33-24-14-26(34-18-20-8-12-23(31)13-9-20)29-25(21-4-2-1-3-5-21)16-28(32)35-27(29)15-24/h1-16H,17-18H2

InChI Key

MLVDHBCUFJVYHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OCC4=CC=C(C=C4)Cl)OCC5=CC=C(C=C5)Cl

Origin of Product

United States

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